molecular formula C15H15FN2O2 B3174459 N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide CAS No. 953746-30-0

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide

Cat. No.: B3174459
CAS No.: 953746-30-0
M. Wt: 274.29 g/mol
InChI Key: SZYBDCQNNTWTSY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide is a chemical compound with the molecular formula C15H15FN2O2

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, if the compound is designed to inhibit a particular enzyme, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety tests would include assessments of acute toxicity, mutagenicity, carcinogenicity, and effects on reproduction .

Future Directions

The future research on this compound would likely involve further optimization of its structure to improve its activity and selectivity for its target, as well as extensive preclinical and clinical testing to evaluate its safety and efficacy .

Preparation Methods

The synthesis of N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide, methoxide, or amines.

Comparison with Similar Compounds

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide can be compared with similar compounds such as:

    N-(5-Amino-2-fluorophenyl)benzamide: This compound lacks the ethoxy group, which may affect its reactivity and biological activity.

    N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide: The presence of a longer alkoxy chain can influence the compound’s solubility and interaction with biological targets.

    N-(5-Amino-2-fluorophenyl)-2-methylpropanamide:

Each of these compounds has unique structural features that can impact their chemical behavior and applications, making this compound a distinct and valuable compound for research.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-9-10(17)7-8-12(13)16/h3-9H,2,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYBDCQNNTWTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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